N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a furan ring, a tetrahydroquinoline moiety, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the acylation of furan-2-carboxylic acid with a suitable amine to form the furan-2-carbonyl intermediate. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline under specific conditions to form the desired tetrahydroquinoline derivative. Finally, the thiophene-2-carboxamide group is introduced through a coupling reaction with thiophene-2-carboxylic acid chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form furan-2-methanol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions to introduce different substituents at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction may produce furan-2-methanol derivatives.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, which may have therapeutic implications for conditions such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group but lack the tetrahydroquinoline moiety.
Thiophene-2-carboxamide derivatives: These compounds contain the thiophene ring and carboxamide group but do not have the furan or tetrahydroquinoline components.
Tetrahydroquinoline derivatives: These compounds feature the tetrahydroquinoline moiety but lack the furan and thiophene groups.
Uniqueness
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is unique due to its combination of furan, tetrahydroquinoline, and thiophene carboxamide groups
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(17-6-3-11-25-17)20-14-8-7-13-4-1-9-21(15(13)12-14)19(23)16-5-2-10-24-16/h2-3,5-8,10-12H,1,4,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAGDBZHUMVLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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